4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE
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Overview
Description
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is a heterocyclic compound that combines the structural features of benzothiazole and quinolinone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves the condensation of 2-mercaptobenzothiazole with a quinolinone derivative under specific conditions. One common method includes the reaction of 2-mercaptobenzothiazole with 4-chloromethylquinolinone in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinolinone moiety to a dihydroquinoline derivative.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.
Scientific Research Applications
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. For example, it has been shown to bind to and inhibit certain enzymes, thereby affecting biochemical pathways. The benzothiazole moiety is known to interact with various biological targets, including receptors and enzymes involved in neurological and oncological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Similar structure with variations in the substituent groups.
Benzothiazole derivatives: Compounds with the benzothiazole moiety but different functional groups attached.
Uniqueness
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combined benzothiazole and quinolinone structures, which confer distinct biological activities and chemical reactivity. This dual structure allows it to interact with a broader range of biological targets compared to simpler benzothiazole or quinolinone derivatives .
Properties
Molecular Formula |
C17H12N2OS2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H12N2OS2/c20-16-9-11(12-5-1-2-6-13(12)18-16)10-21-17-19-14-7-3-4-8-15(14)22-17/h1-9H,10H2,(H,18,20) |
InChI Key |
ZXKGWOIRZUHYOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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